molecular formula C11H15NO2 B13666379 Ethyl 4-isopropylpicolinate

Ethyl 4-isopropylpicolinate

Cat. No.: B13666379
M. Wt: 193.24 g/mol
InChI Key: LTXTVARMBZGFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-isopropylpicolinate is an organic compound with the molecular formula C11H15NO2. It belongs to the class of esters, which are commonly used in various chemical and industrial applications. This compound is known for its unique structure, which includes an ethyl ester group attached to a picolinic acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-isopropylpicolinate can be synthesized through several methods. One common approach involves the esterification of 4-isopropylpicolinic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-isopropylpicolinate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 4-isopropylpicolinic acid and ethanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base.

    Reduction: Commonly carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products Formed

    Hydrolysis: 4-isopropylpicolinic acid and ethanol.

    Reduction: 4-isopropylpicolinyl alcohol.

    Substitution: Various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-isopropylpicolinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-isopropylpicolinate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active picolinic acid derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-isopropylpicolinate can be compared with other esters of picolinic acid, such as:

  • Ethyl picolinate
  • Mthis compound
  • Isopropyl picolinate

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other esters may not be suitable.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 4-propan-2-ylpyridine-2-carboxylate

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)10-7-9(8(2)3)5-6-12-10/h5-8H,4H2,1-3H3

InChI Key

LTXTVARMBZGFHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1)C(C)C

Origin of Product

United States

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